molecular formula C16H13Br2N3O5 B11533989 2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11533989
M. Wt: 487.1 g/mol
InChI Key: BUKBONUEKSGNCH-UFWORHAWSA-N
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Description

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound characterized by its unique structure, which includes bromine, methoxy, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 2,4-dibromo-6-methoxyphenol and 3-nitrobenzaldehyde.

    Formation of Acetohydrazide: The 2,4-dibromo-6-methoxyphenol is reacted with chloroacetyl chloride to form 2-(2,4-dibromo-6-methoxyphenoxy)acetyl chloride. This intermediate is then treated with hydrazine hydrate to yield 2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide.

    Condensation Reaction: The final step involves the condensation of 2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide with 3-nitrobenzaldehyde under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity starting materials, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitro-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dibromo-6-methylphenoxy)acetohydrazide
  • 2-(2,4-dichloro-6-methoxyphenoxy)acetohydrazide
  • 2-(2,4-dibromo-6-ethoxyphenoxy)acetohydrazide

Uniqueness

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is unique due to the presence of both bromine and nitrophenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H13Br2N3O5

Molecular Weight

487.1 g/mol

IUPAC Name

2-(2,4-dibromo-6-methoxyphenoxy)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H13Br2N3O5/c1-25-14-7-11(17)6-13(18)16(14)26-9-15(22)20-19-8-10-3-2-4-12(5-10)21(23)24/h2-8H,9H2,1H3,(H,20,22)/b19-8+

InChI Key

BUKBONUEKSGNCH-UFWORHAWSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)Br)Br)OCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

COC1=C(C(=CC(=C1)Br)Br)OCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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